molecular formula C13H15N5O2S2 B6537953 2-methyl-N-[6-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide CAS No. 1021214-46-9

2-methyl-N-[6-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide

Cat. No.: B6537953
CAS No.: 1021214-46-9
M. Wt: 337.4 g/mol
InChI Key: JGWLXVDEADHLNB-UHFFFAOYSA-N
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Description

2-methyl-N-[6-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide is a heterocyclic compound featuring a pyridazin-3-yl core linked via a sulfanyl group to a carbamoyl methyl moiety, which is further connected to a 1,3-thiazol-2-yl group. The propanamide side chain with a methyl substituent contributes to its structural uniqueness. Its synthesis likely involves coupling reactions between electrophilic and nucleophilic intermediates, as seen in analogous compounds .

Properties

IUPAC Name

2-methyl-N-[6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylpyridazin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S2/c1-8(2)12(20)15-9-3-4-11(18-17-9)22-7-10(19)16-13-14-5-6-21-13/h3-6,8H,7H2,1-2H3,(H,14,16,19)(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWLXVDEADHLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-N-[6-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide is a thiazole-containing derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of the compound is C20H16N4O2S3C_{20}H_{16}N_{4}O_{2}S_{3}, with a complex structure that includes thiazole and pyridazine moieties. The presence of these heterocycles is often associated with various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research has indicated that compounds featuring thiazole and pyridazine derivatives exhibit significant anticancer properties. In vitro studies have shown that:

  • Caco-2 cells , a model for colorectal cancer, demonstrated a marked decrease in viability when treated with this compound, suggesting selective cytotoxicity against certain cancer cell lines. Specifically, a study reported a reduction in cell viability by 39.8% compared to untreated controls (p < 0.001) when exposed to a similar thiazole derivative .
  • A549 cells , representing lung cancer, showed varying responses to thiazole derivatives, with some compounds exhibiting minimal activity. This indicates a potential selectivity in the anticancer effects based on the type of cancer cell line .

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. The compound's thiazole ring may contribute to its efficacy against various bacterial strains. In one study, thiazole derivatives were tested against both Gram-positive and Gram-negative bacteria, revealing promising results in inhibiting bacterial growth .

The exact mechanism through which This compound exerts its biological effects is still under investigation. However, several hypotheses have been proposed:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cell proliferation or survival pathways, particularly those associated with cancer progression.
  • Receptor Modulation : It could modulate receptor activity related to apoptosis or cell cycle regulation.
  • Reactive Oxygen Species (ROS) : The generation of ROS may lead to oxidative stress in cancer cells, promoting apoptosis.

Case Studies and Research Findings

StudyFindings
Anticancer Activity Evaluation The compound reduced viability in Caco-2 cells significantly (39.8% reduction) but showed limited activity against A549 cells .
Antimicrobial Testing Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .
Mechanistic Insights Proposed mechanisms include enzyme inhibition and modulation of apoptosis-related pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s closest structural analogs include derivatives with variations in the heterocyclic core, substituents, and amide chain length. Key comparisons are summarized below:

Compound Name/ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
Target Compound C₁₃H₁₄N₆O₂S₂ 354.42 Not reported Pyridazin-3-yl, propanamide, thiazol-2-yl
7c () C₁₆H₁₇N₅O₂S₂ 375.47 134–178 1,3,4-Oxadiazol, thiazol-4-yl, propanamide
8a–h () Varies 350–400 (approx.) Not reported 1,3,4-Oxadiazol, thiazol-2-yl, propanamide
G954-0353 () C₂₂H₁₅FN₄O₃S₂ 466.51 Not reported Pyridazin-3-yl, 4-methyl-thiazol, phenyl groups
894001-55-9 () C₁₄H₁₂N₆OS₂ 344.41 Not reported Pyridazin-3-yl, acetamide, thiazol-2-yl

Key Observations :

  • Heterocyclic Core: The target compound’s pyridazin ring (vs.
  • Amide Chain : The propanamide chain in the target compound (vs. acetamide in 894001-55-9) offers a longer hydrophobic backbone, which could influence solubility and membrane permeability .
  • Substituents : The methyl group on the propanamide chain distinguishes it from analogs like 7c–7f, which feature aromatic substituents (e.g., methylphenyl groups). This difference may reduce steric hindrance in the target compound .

Research Findings

Computational Insights

Molecular modeling () indicates that the propanamide chain’s conformation influences hydrogen bonding with residues in enzyme active sites. The pyridazin ring’s planar structure may facilitate stronger binding compared to non-planar oxadiazol derivatives .

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